

Application Notes and Protocols for ZK-806450 in Research

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Compound of Interest

Compound Name: ZK-806450

Cat. No.: B15608462

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Compound: **ZK-806450** CAS Number: 247188-27-8 IUPAC Name: 7-((2-((1-(1-iminoethyl)piperidin-4-yl)oxy)-9H-carbazol-9-yl)methyl)-2-naphthimidamide

Disclaimer: **ZK-806450** is a compound intended for research use only. It is not for human or veterinary use. All handling and experiments should be conducted by qualified professionals in a controlled laboratory setting.

Overview

ZK-806450 is primarily documented in scientific literature as a potent and selective inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.^{[1][2][3]} More recently, computational screening studies have identified **ZK-806450** as a potential antiviral agent due to its high binding affinity for viral proteins.^[4] Specifically, a virtual screening study highlighted its potential as an inhibitor of the F13 protein of the monkeypox virus.^[4] However, it is crucial to note that to date, published research on **ZK-806450**'s antiviral properties is limited to in silico analyses. Detailed experimental data, including effective in vitro concentrations, in vivo dosages, and specific protocols for antiviral research, are not yet available in the public domain.

The following sections summarize the available information and provide generalized protocols that can be adapted for preliminary research into **ZK-806450**.

Physicochemical Properties and Formulation

A summary of the known physicochemical properties of **ZK-806450** is presented in the table below. This information is essential for the preparation of stock solutions and experimental formulations.

Property	Value
Molecular Formula	C ₃₁ H ₃₁ N ₅ O
Molecular Weight	489.62 g/mol
Appearance	Solid powder
Solubility	Soluble in DMSO
Storage	Short-term (days to weeks) at 0-4°C, Long-term (months to years) at -20°C in a dry, dark environment.

Stock Solution Preparation (General Protocol):

- Based on the molecular weight of 489.62 g/mol , calculate the mass of **ZK-806450** required to achieve the desired molar concentration.
- Dissolve the calculated mass of **ZK-806450** powder in high-purity DMSO to create a concentrated stock solution (e.g., 10 mM or 50 mM).
- Vortex the solution until the compound is completely dissolved.
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -20°C for long-term use.

In Silico Data for Antiviral Research

A 2022 study used virtual screening to identify potential inhibitors of the monkeypox virus F13 protein from a library of experimental drugs.[4] In this study, **ZK-806450** demonstrated a high binding affinity to the F13 protein.

Parameter	Value
Vina Score	-10.2

This strong binding score from a computational model suggests that **ZK-806450** may be a candidate for further investigation as an inhibitor of the monkeypox virus.

Proposed Experimental Protocols for Antiviral Research

The following are generalized protocols that can serve as a starting point for investigating the antiviral activity of **ZK-806450**. Specific parameters will need to be optimized based on the virus and cell line used.

In Vitro Antiviral Assay (Plaque Reduction Assay):

This protocol is adapted from standard methodologies for assessing antiviral compounds against plaque-forming viruses.[\[5\]](#)

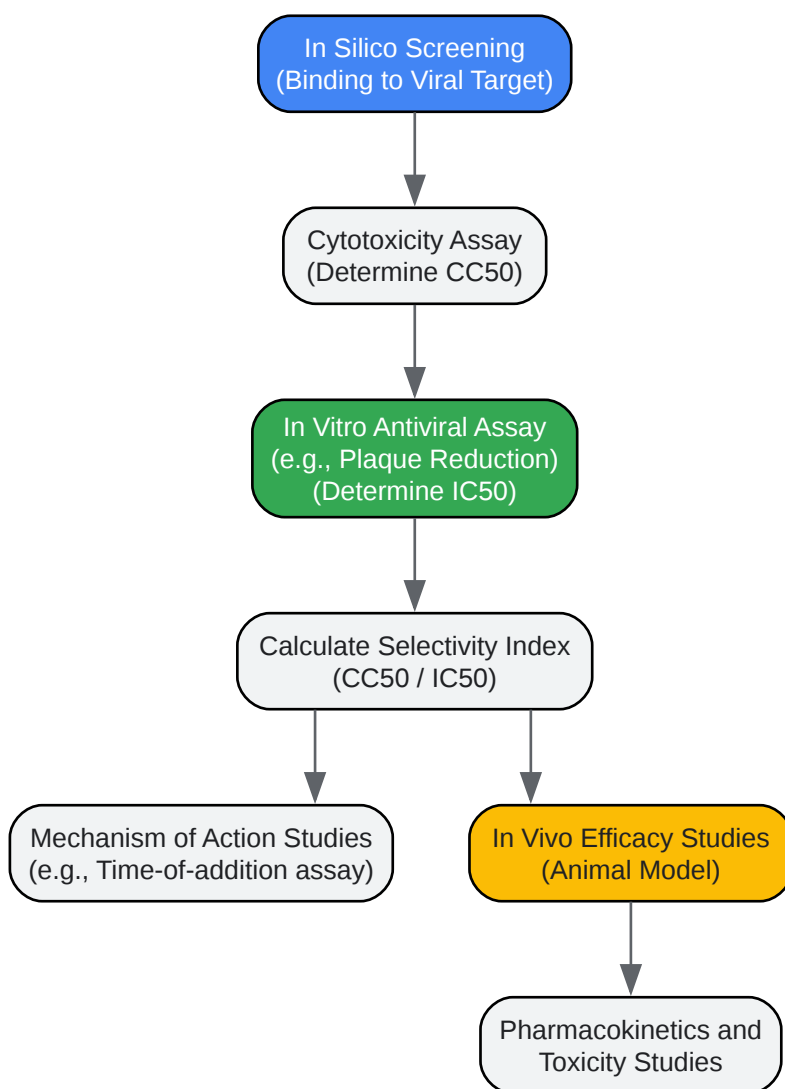
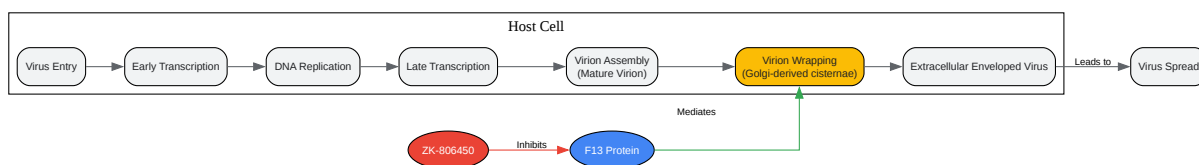
- **Cell Seeding:** Seed a 24-well plate with a suitable host cell line (e.g., Vero cells for monkeypox virus) at a density that will result in a confluent monolayer on the day of infection.
- **Compound Preparation:** Prepare serial dilutions of the **ZK-806450** stock solution in cell culture medium to achieve the desired final concentrations for the assay.
- **Virus Infection:** When the cell monolayer is confluent, remove the growth medium and infect the cells with the virus at a multiplicity of infection (MOI) that will produce a countable number of plaques (e.g., 50-100 plaque-forming units per well).
- **Compound Treatment:** After a 1-hour viral adsorption period, remove the virus inoculum and add the culture medium containing the different concentrations of **ZK-806450**. Include a virus-only control (no compound) and a cell-only control (no virus, no compound).
- **Incubation:** Incubate the plates at the optimal temperature and CO₂ concentration for the virus and cell line for a period that allows for plaque formation (e.g., 2-3 days).

- **Plaque Visualization:** After the incubation period, fix the cells (e.g., with 4% formaldehyde) and stain with a suitable dye (e.g., crystal violet) to visualize and count the plaques.
- **Data Analysis:** Count the number of plaques in each well. The concentration of **ZK-806450** that reduces the number of plaques by 50% (IC_{50}) can be calculated using a dose-response curve.

Potential Mechanism of Action and Signaling Pathways (Hypothetical)

Based on the in silico data suggesting **ZK-806450** binds to the F13 protein of the monkeypox virus, a hypothetical mechanism of action can be proposed. The F13 protein is essential for the wrapping of mature virions, a crucial step for the formation of enveloped extracellular virus particles. Inhibition of F13 would therefore be expected to block the dissemination of the virus from infected cells.

Below is a conceptual diagram illustrating the potential point of intervention for an F13 inhibitor like **ZK-806450** in the poxvirus lifecycle.



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